N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a 1-methylimidazole-2-sulfanyl moiety. This compound is structurally analogous to bioactive amides, which often exhibit pharmacological activities such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20-5-4-18-12(20)22-7-11(21)19-8-2-3-10(14)9(6-8)13(15,16)17/h2-6H,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUJOSWBRFNMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities. They have been used in the development of new drugs due to their chemical and biological properties.
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H12ClF3N2OS
- Molecular Weight : 357.8 g/mol
- CAS Number : 900641-80-7
Structural Characteristics
The compound features a chloro-trifluoromethyl phenyl group connected to a sulfur-containing imidazole moiety via an acetamide linkage. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, including histone deacetylases (HDAC) and thymidylate synthase, which are critical for DNA synthesis and cell cycle progression .
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
- Targeting Specific Cancer Types : In vitro studies have demonstrated efficacy against various cancer cell lines, suggesting a broad spectrum of activity against malignancies such as breast, lung, and colorectal cancers .
Antiviral Activity
Recent investigations have highlighted the potential antiviral properties of this compound. Its structural components may enhance binding affinity to viral proteins or inhibit viral replication processes. For instance:
- Mechanism of Action : The imidazole moiety is known for its ability to interact with nucleic acids and proteins, potentially disrupting viral life cycles by inhibiting replication or assembly .
Comparative Biological Activity Table
| Activity Type | Mechanism | Cancer Types | Viral Targets |
|---|---|---|---|
| Anticancer | Enzyme inhibition, apoptosis induction | Breast, Lung, Colorectal | N/A |
| Antiviral | Protein interaction, replication inhibition | N/A | Hepatitis C Virus (HCV), Influenza |
Study 1: Antitumor Efficacy
A study published in Cancer Research explored the effects of structurally related compounds on tumor growth in xenograft models. Results indicated significant tumor reduction when treated with this compound compared to controls .
Study 2: Antiviral Properties
Another study focused on the antiviral efficacy against HCV. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiviral activity .
Study 3: Mechanistic Insights
Mechanistic studies revealed that the compound interacts with specific cellular pathways involved in apoptosis and immune response modulation. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Dichlorophenyl Analogs: The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () replaces the trifluoromethyl group with dichloro substituents. Crystal structure analysis reveals three conformational isomers with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, impacting molecular packing and solubility .
- Fluorophenyl Analogs: 2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () introduces a 2-fluorophenyl group and a hydroxymethyl-imidazole moiety. The fluorine atom enhances electronegativity, while the hydroxymethyl group improves water solubility, contrasting with the lipophilic trifluoromethyl group in the primary compound .
Heterocyclic Modifications
Imidazole vs. Triazole Derivatives :
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 664315-07-5, ) replaces the imidazole ring with a triazole. Triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidation, but their larger ring size may sterically hinder target interactions. Predicted properties include a density of 1.38 g/cm³ and pKa of 11.48, suggesting moderate lipophilicity and basicity .- Dihydroimidazole Derivatives: N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide () incorporates a dihydroimidazole ring and a sulfonyl group.
Functional Group Additions
- Cyano and Nitro Substitutions: 2-cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide () introduces cyano and nitro groups. The electron-withdrawing nitro group increases acidity (pKa ~11.5), while the cyano group enhances electrophilicity, favoring covalent binding to biological targets .
Table 1: Key Properties of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
